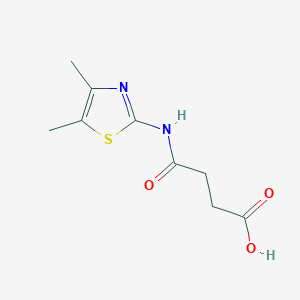

N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

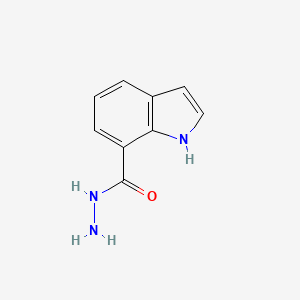

The compound N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid is a derivative of succinamic acid, which is a part of a broader class of compounds that have been studied for various applications, including antiviral properties. Although the specific compound this compound is not directly mentioned in the provided papers, the related structures and studies give insight into the potential characteristics and applications of this compound.

Synthesis Analysis

The synthesis of related succinamic acid derivatives involves multiple steps, as seen in the synthesis of polymers from succinic diimide . The process includes esterification, conversion to acid chloride, and subsequent reactions with other compounds such as sulfanilic acid and hydrazine hydrate. These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate thiazolyl and methyl groups at the desired positions on the succinamic acid backbone.

Molecular Structure Analysis

The molecular structure of a closely related compound, N-[4-(3-methyl-3-mesityl-cyclobutyl)-thiazol-2-yl]-succinamic acid, has been characterized using various experimental methods including NMR, IR, and single-crystal X-ray diffraction . These techniques could be employed to determine the molecular structure of this compound, providing insights into its three-dimensional conformation and electronic structure.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not detailed in the provided papers, the study of related compounds suggests that these molecules could participate in reactions typical of succinamic acids. For instance, the formation of salts with 2-amino-2-thiazoline indicates the potential for this compound to engage in salt formation, which could influence its solubility and biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related studies. For example, the polymers derived from succinic diimide were characterized by their melting points, FTIR spectra, and thermal properties . Similarly, the molecular electrostatic potential, frontier molecular orbitals, and Mulliken population analysis of the related compound provide a theoretical basis for predicting the reactivity and intermolecular interactions of this compound .

Aplicaciones Científicas De Investigación

Enhancing Photodynamic Therapy

A study by Gerritsen et al. (2008) discussed pretreatments to enhance protoporphyrin IX accumulation in photodynamic therapy. While not directly related to N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid, this research indicates the potential use of chemical compounds in improving the efficacy of photodynamic therapy for skin conditions, suggesting that compounds with similar chemical structures could have applications in optimizing therapeutic outcomes (Gerritsen et al., 2008).

Bioreactors for Succinic Acid Production

Ferone et al. (2019) reviewed the design and operation of bioreactors for succinic acid production, highlighting the importance of bioprocess optimization for the economic and sustainable production of bio-based chemicals. This indicates the potential for this compound to be involved in or influence biotechnological applications, especially in the production of valuable chemicals from renewable resources (Ferone et al., 2019).

Thiazole Derivatives in Medicinal Chemistry

Sharma et al. (2019) conducted a review on thiazole derivatives, underscoring their significance in medicinal chemistry due to a wide range of biological activities. Given that this compound shares the thiazole moiety, this suggests its potential utility in drug development and therapeutic applications, particularly as a scaffold for synthesizing new compounds with antimicrobial, anticancer, and anti-inflammatory properties (Sharma et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various cellular targets, influencing their function and contributing to their pharmacological effects .

Mode of Action

It is known that similar compounds can interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

4-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-5-6(2)15-9(10-5)11-7(12)3-4-8(13)14/h3-4H2,1-2H3,(H,13,14)(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKCUPZVQVCDTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354807 |

Source

|

| Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

304459-57-2 |

Source

|

| Record name | N-(4,5-Dimethyl-thiazol-2-yl)-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)

![[(6-Methyl-benzothiazol-2-ylcarbamoyl)-methyl-sulfanyl]-acetic acid](/img/structure/B1298965.png)

![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)